molecular formula C7H7BrMg B1360148 o-Tolylmagnesium Bromide CAS No. 932-31-0

o-Tolylmagnesium Bromide

Cat. No. B1360148
CAS RN: 932-31-0
M. Wt: 195.34 g/mol
InChI Key: YAMQOOCGNXAQGW-UHFFFAOYSA-M
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Description

O-Tolylmagnesium bromide (OTMB) is an organometallic compound used in organic synthesis. It is a white, hygroscopic solid that is soluble in organic solvents. OTMB is a Grignard reagent, which are compounds consisting of a magnesium atom bound to an organic compound. OTMB is used in a variety of reactions, including nucleophilic addition, substitution, and condensation reactions. It is also used for the synthesis of carboxylic acids, esters, amines, and amides.

Scientific Research Applications

  • Enantioselective Synthesis : o-Tolylmagnesium bromide has been used in the enantioselective synthesis of antispermatogenic hexahydroindenopyridines. An example is a study where high enantioselectivity was achieved in the Oppolzer reaction of a cyclic enoylsultam, with the diastereofacial selectivity being opposite to that reported for acyclic enoylsultams (Jump, McPhail, & Cook, 1997).

  • Interaction with Transition Metals : o-Tolylmagnesium bromide reacts with transition metals to form various complexes. A 1964 study explored the formation of products with chromium compounds, providing insights into the mechanism of rearrangement in organochromium compounds (Sneeden, Zeiss, & Anderes, 1964).

  • Synthesis of Homoleptic Tetrahedral Aryls : The interaction of o-tolylmagnesium bromide with osmium tetraoxide leads to the formation of homoleptic, tetrahedral osmium(IV) compounds. These compounds' structures have been determined by X-ray crystallography (Stavropoulos et al., 1987).

  • Catalysis in Kumada Cross-Coupling : A 2016 study investigated the use of iron complexes with chelating amine ligands as pre-catalysts in Kumada cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide. The study indicated that the performance of the pre-catalyst is inversely proportional to the strength of the chelate effect of the amine ligand (Bedford et al., 2016).

  • Synthesis of Benzyl-Substituted Thiiranes : This compound is used in the synthesis of chlorohydrins, which are then converted to various benzyl-substituted oxiranes and thiiranes. This process was detailed in a study focused on the reaction with epichlorohydrin (Allakhverdiev, Khalilova, Farzaliev, & Sultanov, 1988).

  • Synthesis of Labelled Compounds : It has been used in the synthesis of labeled compounds, such as the antidepressant drug amitriptyline and its metabolites, which were doubly labelled with carbon-13 (Midgley, Pryor, & Hawkins, 1978).

  • Iron-Catalyzed Cross-Coupling : Iron(II) triflate in conjunction with o-tolylmagnesium bromide has been used for efficient iron-catalyzed cross-coupling of aryl Grignard reagents with aryl chlorides and tosylates (Chua & Duong, 2016).

Future Directions

: Sigma-Aldrich: Octylmagnesium bromide solution : Sigma-Aldrich: o-Tolylmagnesium bromide solution

properties

IUPAC Name

magnesium;methylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMQOOCGNXAQGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolylmagnesium Bromide

CAS RN

932-31-0
Record name Bromo-o-tolylmagnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromo-o-tolylmagnesium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
PR Austin, JR Johnson - Journal of the American Chemical …, 1932 - ACS Publications
… chloride and on o-tolylmagnesium bromide. All of the fractions and all of the filtrates were … any phenylacetic acid produced from o-tolylmagnesium bromide. Tiffeneau andDelange2 have …
Number of citations: 39 pubs.acs.org
M Orchin, L Reggel, RA Friedel - Journal of the American …, 1951 - ACS Publications
… The most direct route to 1 - (o-tolyl) -naphthalene would appearto be reaction of · o-tolylmagnesium bromide with 1-tetralone, followed by dehydration and dehydrogenation of the …
Number of citations: 4 pubs.acs.org
F Glockling, KA Hooton - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… With o-tolylmagnesium bromide only the digermane was isolated either in the presence or in the absence of an excess of magnesium, though it is significant that with an excess of …
Number of citations: 37 pubs.rsc.org
J Panigot, W Curley Jr - Journal of carbohydrate chemistry, 1994 - Taylor & Francis
… Compound 2 has also recently been synthesized directly from 1 and o-tolylmagnesium bromide.8 We have repeated this synthesis and have found, after acetylation, 2 to be the sole …
Number of citations: 21 www.tandfonline.com
W Slough, AR Ubbelohde - Journal of the Chemical Society (Resumed …, 1955 - pubs.rsc.org
… of temperature decreases association to some extent for cyclohexyl-, phenyl-, 9-tolyl-, and p-methoxyphenyl-magnesium bromide, but has little effect on o-tolylmagnesium bromide or on …
Number of citations: 17 pubs.rsc.org
KD Berlin - Proceedings of the Oklahoma Academy of …, 1966 - ojs.library.okstate.edu
… (Turner, 1920), although not reported as such at the time, was prOVided by the formation of 2,2'-dimethylbiphenyl in 30% yield by adding cupric chloride to o-tolylmagnesium bromide. …
Number of citations: 2 ojs.library.okstate.edu
E Campaigne, WB Reid Jr - Journal of the American Chemical …, 1946 - ACS Publications
… 2 The required Grignard reagent and yield of the corresponding methyl ketones were as follows: o-tolylmagnesium bromide, 48.2%; m-tolylmagnesium bromide, 46.4%; o-…
Number of citations: 15 pubs.acs.org
WE Bachmann, LH Pence - Journal of the American Chemical …, 1935 - ACS Publications
… Cook8 likewise failed to obtain a crystalline product in his attempt to synthesize 3-o-toluoylphenanthrene by interaction of 3phenanthrovl chloride and o-tolylmagnesium bromide. We …
Number of citations: 3 pubs.acs.org
E Clar, DG Stewart - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… obtained from the reaction of o-tolylmagnesium bromide with phthalic anhydride have the … reaction of as-phthaloyl chloride with o-tolylmagnesium bromide yields mostly the diketone (I…
Number of citations: 7 pubs.rsc.org
S Bernstein, L Dorfman - Journal of the American Chemical …, 1946 - ACS Publications
… 2 The required Grignard reagent and yield of the corresponding methyl ketones were as follows: o-tolylmagnesium bromide, 48.2%; m-tolylmagnesium bromide, 46.4%; o-…
Number of citations: 1 pubs.acs.org

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